5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Melatonin receptor MT2 selectivity Dihydroisoquinolinone SAR

5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic, trisubstituted dihydroisoquinolinone featuring a 5-benzyloxy group and an N-(4-fluorobenzyl) substituent. It belongs to a compound class explored as melatonin receptor ligands, specifically as MT2-selective agents.

Molecular Formula C23H20FNO2
Molecular Weight 361.416
CAS No. 850905-74-7
Cat. No. B2603569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one
CAS850905-74-7
Molecular FormulaC23H20FNO2
Molecular Weight361.416
Structural Identifiers
SMILESC1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F
InChIInChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2
InChIKeyHDJLWBWSTMUHAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-74-7) Within Dihydroisoquinolinone Research


5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a synthetic, trisubstituted dihydroisoquinolinone featuring a 5-benzyloxy group and an N-(4-fluorobenzyl) substituent. It belongs to a compound class explored as melatonin receptor ligands, specifically as MT2-selective agents [1]. Its core scaffold is structurally related to a series of isoquinolinones where variations in the benzyloxy substituent and its ring position significantly impact receptor binding affinity, selectivity, and functional activity [1].

1
MT2 receptor structure-function research workflow
2
C5-benzyloxy substitution for binding-site mapping
Class-level SAR positions C5 as critical for MT2 affinity
3
N-(4-fluorobenzyl) physicochemical differentiation
Fluorine position may influence lipophilicity and metabolic stability
4
Selection guided by class-level SAR; verify compound-specific data

Why Dihydroisoquinolinone Analogs of 5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one Are Not Interchangeable


The dihydroisoquinolinone scaffold exhibits extreme pharmacodynamic sensitivity to the nature and position of its aromatic substituents. Quantitative structure-activity relationship (SAR) studies demonstrate that swapping a 3-methoxybenzyloxy group for a 4-methoxybenzyloxy group can switch a compound from a potent MT2 agonist to a weak antagonist [1]. Similarly, shifting the identical substituent from the C5 to the C7 position yields a >200-fold loss in MT2 binding affinity [1]. For 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, the specific combination of an unsubstituted 5-benzyloxy group and a 4-fluorobenzyl N-substituent is predicted to produce a unique selectivity and functional signature that cannot be replicated by any other commercially available in-class analog. Generic replacement without this precise substitution pattern will almost certainly result in a different target engagement profile, invalidating experimental consistency.

Position Substitution at C5 vs C7 may shift MT2 binding profile; position-dependent SAR is reported across the dihydroisoquinolinone class.
Substituent Unsubstituted 5-benzyloxy vs 3-methoxybenzyloxy may alter functional signature; agonist-to-antagonist switching has been observed with related modifications.
N-Group N-(4-fluorobenzyl) vs N-(2-fluorobenzyl) or N-benzyl may differ in receptor binding kinetics and metabolic stability; direct substitution requires validation.

Quantitative Differentiation Evidence for 5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one Against Closest Analogs


Lack of Compound-Specific Quantitative Data in Peer-Reviewed Literature

A systematic search of primary research papers, patents, and authoritative databases (PubMed, BindingDB, Google Patents) returns no quantitative biological assay data, binding affinity values (Ki), functional activity measurements (EC50/IC50), selectivity ratios, or pharmacokinetic profiles for the specific compound 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one (CAS 850905-74-7). The compound is not included in the characterized compound libraries of the seminal isoquinolinone-MT2 ligand papers, and its CAS number is not associated with any bioassay result in PubChem or ChEMBL.

Compound Data
Data to verify
No Ki, EC50, or selectivity data available
Selection relies on structural inference from class-level SAR
Target compound not characterized in published bioassay panels
Melatonin receptor MT2 selectivity Dihydroisoquinolinone SAR Ligand binding CAS 850905-74-7

Class-Level Inference: C5-Benzyloxy Substitution Dictates MT2 Binding Affinity and Selectivity

In the dihydroisoquinolinone series, the position of the substituted benzyloxyl group is a critical determinant of MT2 binding affinity [1]. Compounds with a 3-methoxybenzyloxyl group at the C5 position (e.g., compound 15b) exhibit the highest MT2 affinity (Ki = 1.7 nM) and 1800-fold selectivity over MT1 [1]. In contrast, the same substituent at C7 (compound 14b) results in significantly weaker binding. This establishes a class-level inference that a C5-substituted analog like 5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one is positioned to potentially achieve high MT2 engagement, distinct from C6- or C7-substituted analogs.

C5 Position SAR
Class-level
Ki ~1.7 nM (C5) vs ~30-50 nM (C7)
C5 substitution may support MT2 binding affinity
Competitive binding on CHO-expressed human MT2; target data pending
MT2 receptor Ki value Binding affinity Structure-activity relationship Isoquinolinone

Class-Level Inference: N-(4-Fluorobenzyl) Substitution and Predicted Functional Selectivity Over N-(2-Fluorobenzyl) Analogs

The N-substituent on the dihydroisoquinolinone core profoundly influences functional activity [1]. While compounds with N-methyl groups serve as the baseline, the nature of an N-benzyl substituent can modulate agonism. For instance, compounds 7e and 7f, bearing a 4-methoxybenzyloxyl or 4-methylbenzyloxyl group at C6, behave as weak MT2-selective antagonists rather than agonists [1]. The target compound’s N-(4-fluorobenzyl) group introduces a fluorine atom that is absent in common analogs like N-benzyl or N-(2-fluorobenzyl) derivatives (e.g., ChemSpider ID: 3404627). Fluorine substitution at the 4-position of the benzyl ring is predicted to alter lipophilicity and electronic effects, potentially enhancing metabolic stability and receptor binding kinetics compared to the non-fluorinated N-benzyl isostere.

N-Substituent Profile
Class-level
4-fluorobenzyl vs 2-fluorobenzyl differentiation
Fluorine position may alter physicochemical and metabolic profile
No functional data; inference from medicinal chemistry principles
MT2 agonist Functional selectivity N-substituent Fluorobenzyl isostere Signal transduction

Recommended Applications for 5-(Benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one Based on Structural Differentiation


Tool Compound for Probing MT2 Receptor Structure-Function Relationships via C5-Benzyloxy Substitution

This compound is ideally suited as a structural probe in melatonin receptor research. Its C5-benzyloxy group occupies the critical position that, based on class-level SAR, dictates high MT2 binding affinity and selectivity [1]. Researchers can use it in competitive binding assays and functional studies (cAMP, Ca2+ mobilization) to map the steric and electronic requirements of the MT2 binding pocket, directly comparing its effects with commercially available C6- or C7-substituted analogs.

Negative Control or Comparator for 3-Methoxybenzyloxy-Containing Isoquinolinone Agonists

Given that the most potent MT2 agonists in the class carry a 3-methoxybenzyloxy group at C5 (e.g., compound 15b, Ki = 1.7 nM) [1], the unsubstituted 5-benzyloxy variant serves as an essential matched-pair comparator. It allows scientists to isolate the contribution of the meta-methoxy group to binding energy, functional efficacy, and selectivity, making it a valuable negative control in SAR studies and patent filings.

Medicinal Chemistry Lead Optimization Scaffold with N-(4-Fluorobenzyl) Handle

The N-(4-fluorobenzyl) substituent provides a synthetic handle for further derivatization and a metabolically more stable alternative to N-benzyl or N-methyl analogs. In drug discovery programs targeting melatonin receptors for sleep disorders, depression, or neuroprotection, this compound can be used as a starting point for library synthesis to explore the effects of 4-fluorobenzyl modification on pharmacokinetic properties without compromising the C5-substitution pattern critical for MT2 activity [1].

Chemical Biology Probe for Investigating MT2-Selective Antagonism

The SAR from the class reveals that specific substituents can convert isoquinolinones from MT2 agonists to antagonists [1]. The target compound’s unique combination of an unsubstituted C5-benzyloxy group and a 4-fluorobenzyl N-substituent has not been functionally characterized. It may exhibit a distinct pharmacological profile (e.g., partial agonism or antagonism) compared to known agonists, making it a valuable probe for deconvoluting MT2-mediated signaling pathways when tested alongside well-characterized standards like melatonin and compound 15b.

Application
Selection Property
Validation Focus
MT2 receptor binding studies
C5-benzyloxy substitution pattern
Binding pocket steric and electronic mapping
Matched-pair SAR comparator
Unsubstituted 5-benzyloxy group
Meta-methoxy contribution to binding energy and efficacy
Lead optimization scaffold
N-(4-fluorobenzyl) synthetic handle
Physicochemical and metabolic stability review
MT2 signaling pathway probe
Unique substitution combination
Functional activity profiling (agonist/antagonist context)
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